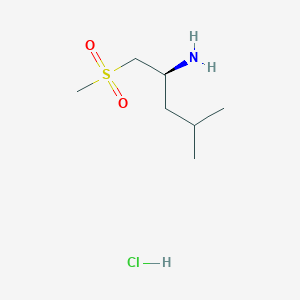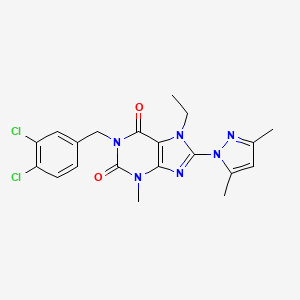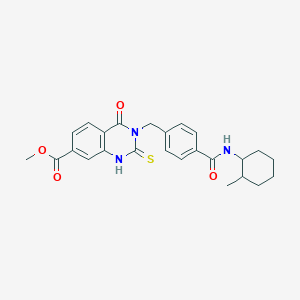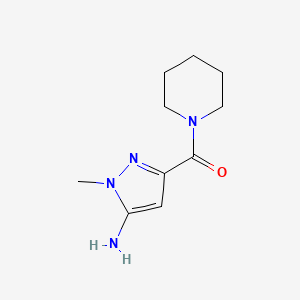
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of the central nervous system (CNS) stimulant dextroamphetamine. It is used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Lisdexamfetamine dimesylate is a controlled substance due to its potential for misuse, abuse, and dependence.
Mechanism of Action
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate works by increasing the levels of dopamine and norepinephrine in the brain. Dopamine and norepinephrine are neurotransmitters that are involved in the regulation of attention, focus, and mood. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is a prodrug that is converted to dextroamphetamine in the body. Dextroamphetamine is a CNS stimulant that increases the release of dopamine and norepinephrine from neurons in the brain.
Biochemical and Physiological Effects:
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and muscles, which provides energy to the body. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate can also cause side effects such as insomnia, loss of appetite, and anxiety.
Advantages and Limitations for Lab Experiments
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. It can also be used to study the effects of psychostimulants on behavior and cognition. However, (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is a controlled substance that requires special handling and storage. It can also be expensive and difficult to obtain for research purposes.
Future Directions
There are several future directions for the study of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate. One direction is to investigate its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its long-term effects on the brain and body. It is also important to develop new synthesis methods that are more efficient and cost-effective. Finally, it is important to continue to study the potential for misuse, abuse, and dependence of (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate.
Synthesis Methods
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate is synthesized by coupling dextroamphetamine with l-lysine using N,N'-carbonyldiimidazole as a coupling agent. The reaction mixture is then treated with methanesulfonic acid to form (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate. The synthesis method is a multi-step process that requires careful attention to detail to ensure the purity and potency of the final product.
Scientific Research Applications
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has been extensively studied for its therapeutic effects in the treatment of ADHD and BED. It has been shown to improve attention, focus, and impulse control in individuals with ADHD. (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has also been shown to reduce binge eating episodes in individuals with BED. In addition, (S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloridemine dimesylate has been studied for its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-6(2)4-7(8)5-11(3,9)10;/h6-7H,4-5,8H2,1-3H3;1H/t7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNPQDBMMKAUJJ-FJXQXJEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyl-1-(methylsulfonyl)pentan-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)


![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)




